2,4-Dimethoxy-7-methylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2,4-dimethoxy-7-methylquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-4-5-9-10(6-8)13-12(15-3)7-11(9)14-2/h4-7H,1-3H3 |
InChI Key |
PEYVQEMTQKJZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Pathways for 2,4 Dimethoxy 7 Methylquinoline and Its Precursors
Classical and Modern Synthetic Approaches to Substituted Quinoline (B57606) Cores
The synthesis of the quinoline nucleus is a well-established field in organic chemistry, with several named reactions forming the bedrock of this area. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds or their equivalents.
Friedländer Condensation and its Variants for Quinoline Ring Formation
The Friedländer synthesis is a straightforward and widely used method for constructing quinoline derivatives. researchgate.net It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. organic-chemistry.orgnih.gov The reaction is typically catalyzed by either an acid or a base and proceeds through an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. organic-chemistry.orgnih.gov
A significant challenge in the Friedländer synthesis can be controlling the regioselectivity when unsymmetrical ketones are used as the methylene (B1212753) component. nih.gov To address this and other limitations, numerous modifications have been developed. These include the use of various catalysts to improve yields and reaction conditions, such as p-toluenesulfonic acid, molecular iodine, and neodymium(III) nitrate (B79036) hexahydrate. organic-chemistry.org Microwave-assisted synthesis has also been employed to accelerate the reaction. benthamdirect.combenthamdirect.com Furthermore, enantioselective versions of the Friedländer reaction have been developed using enamine catalysis, allowing for the synthesis of chiral quinolines. acs.org
| Friedländer Synthesis Variant | Catalyst/Conditions | Key Features |
| Classical Friedländer | Acid or base catalysis | Simple, direct route to quinolines. organic-chemistry.org |
| Microwave-assisted | p-Toluenesulfonic acid, solvent-free | Rapid and efficient synthesis. organic-chemistry.org |
| Organocatalytic | 3-(N-morpholino)propanesulfonic acid (MOPS) on alumina | Environmentally friendly, high yields. benthamdirect.combenthamdirect.com |
| Enantioselective | Enamine catalysis | Access to chiral quinolines with remote stereocenters. acs.org |
Povarov Reaction and One-Pot Multicomponent Strategies
The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. acs.org It is a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline (B41778) and an aldehyde) and an electron-rich alkene. wikipedia.org This reaction is often catalyzed by a Lewis acid, such as boron trifluoride, to activate the imine towards nucleophilic attack by the alkene. wikipedia.org The Povarov reaction is highly valued for its ability to be performed as a one-pot, three-component reaction, which increases its efficiency and atom economy. wikipedia.orgresearchgate.net
Recent advancements in the Povarov reaction have expanded its scope and applicability. For instance, iodine-mediated formal [3+2+1] cycloaddition reactions have been developed for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org Additionally, photocatalytic methods have been employed for the synthesis of quinolines via the Povarov reaction under oxidant-free conditions. acs.org The use of arylacetylenes as both a diene precursor and a dienophile in an I2-mediated Povarov reaction has also been reported, further broadening the types of precursors that can be utilized. nih.gov
Doebner Reaction and its Modifications for Carboxyquinoline Synthesis
The Doebner reaction provides a direct route to quinoline-4-carboxylic acids. wikipedia.org It involves the reaction of an aniline, an aldehyde, and pyruvic acid. wikipedia.org The mechanism is thought to proceed through either an initial aldol (B89426) condensation of the aldehyde and pyruvic acid followed by a Michael addition of the aniline, or through the formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org
While the Doebner reaction is a simple procedure, it can suffer from low yields due to the formation of by-products. tandfonline.com The order of mixing the reactants has been found to be a crucial factor in determining the product distribution. bohrium.com A significant modification is the Doebner hydrogen-transfer reaction, which has been developed for the synthesis of substituted quinolines from anilines bearing electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction. acs.orgnih.gov This modified reaction can be applied to a broad range of anilines and is suitable for large-scale synthesis. acs.orgnih.gov
Skraup-Doebner-Von Miller and Combes Quinoline Syntheses
The Skraup-Doebner-Von Miller synthesis is a classic method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgacs.org The reaction is typically carried out in the presence of a strong acid and an oxidizing agent. nih.gov The mechanism is complex and has been the subject of considerable study, with evidence suggesting a fragmentation-recombination pathway. nih.gov A key characteristic of this reaction is that it generally leads to 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds. acs.org
The Combes quinoline synthesis is another important method that provides access to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This reaction involves the condensation of an aniline with a β-diketone to form an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration. iipseries.orgyoutube.com The use of a β-diketone substrate distinguishes the Combes synthesis from other methods like the Conrad-Limpach and Doebner reactions. wikipedia.org Polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) is often used as the catalyst and dehydrating agent. wikipedia.org
| Reaction Name | Reactants | Typical Product | Key Conditions |
| Skraup-Doebner-Von Miller | Aniline, α,β-unsaturated carbonyl | 2-Substituted quinoline | Strong acid, oxidizing agent. nih.govwikipedia.orgacs.org |
| Combes | Aniline, β-diketone | 2,4-Disubstituted quinoline | Acid-catalyzed cyclization (e.g., H₂SO₄, PPA). iipseries.orgwikipedia.org |
Regioselective Synthesis of Dimethoxy- and Methyl-Substituted Quinolines
The synthesis of a specifically substituted quinoline like 2,4-dimethoxy-7-methylquinoline requires careful control over the regiochemistry of the ring-forming reaction. The choice of starting materials and reaction conditions is paramount in directing the placement of the methoxy (B1213986) and methyl groups onto the quinoline nucleus.
Controlling Substitution Patterns on the Quinoline Nucleus
The final substitution pattern of the quinoline product is determined by the substituents present on the aniline and the carbonyl components. For example, in the Combes synthesis, to obtain a 7-methylquinoline (B44030) derivative, one would start with 3-methylaniline (m-toluidine). The substituents on the β-diketone would then determine the substitution at the 2- and 4-positions of the quinoline ring. wikipedia.org
Similarly, in the Doebner reaction, the use of an appropriately substituted aniline is key to introducing substituents on the benzene (B151609) portion of the quinoline ring. bohrium.com The regioselectivity of the cyclization step is also an important consideration. For instance, in anilines with electron-donating groups, ring closure typically occurs at the position with less steric hindrance. bohrium.com
The functionalization of a pre-formed quinoline ring is another strategy for introducing substituents in a regioselective manner. nih.gov Methods such as directed ortho-metalation and C-H activation have emerged as powerful tools for the site-selective functionalization of quinolines. nih.govacs.org For example, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the direct magnesiation of various positions on the quinoline ring, which can then be quenched with an electrophile to introduce a desired functional group. acs.org
For the synthesis of this compound, a plausible approach would involve a Combes synthesis starting from 3-methylaniline and a malonic ester derivative that can be subsequently converted to the 2,4-dihydroxyquinoline, followed by methylation to yield the target compound. Alternatively, a Friedländer synthesis using 2-amino-4-methylbenzaldehyde (B1282652) and a derivative of malonic acid could be envisioned. The resulting 4-hydroxy-7-methylquinolin-2(1H)-one could then be converted to the 2,4-dichloro-7-methylquinoline (B1427143) and subsequently reacted with sodium methoxide (B1231860) to install the two methoxy groups.
Stereochemical Considerations in Quinoline Synthesis
The synthesis of quinoline derivatives often involves the creation of chiral centers, making stereochemical control a critical aspect of the synthetic strategy. The spatial arrangement of substituents on the quinoline core can significantly influence the molecule's biological activity and physical properties. For instance, the renowned antimalarial drug, quinine (B1679958), and its diastereomer, quinidine, both feature a quinoline moiety and exhibit different pharmacological effects, underscoring the importance of stereochemistry. youtube.com
The generation of stereoisomers in quinoline synthesis can arise from various factors, including the nature of the starting materials, the reaction mechanism, and the catalysts employed. Asymmetric synthesis, which aims to produce a single enantiomer or diastereomer, is a key area of research in quinoline chemistry. Chiral catalysts, such as those derived from quinine and other Cinchona alkaloids, are often utilized to induce stereoselectivity in reactions. wikipedia.org For example, quinine-catalyzed Michael additions can achieve a high degree of stereochemical control. wikipedia.org
Furthermore, biosynthetic pathways of naturally occurring quinoline alkaloids, such as those isolated from Choisya ternata, involve several oxidation steps that can introduce chiral centers. rsc.orgpsu.edu The determination of the absolute configuration and enantiomeric purity of these natural products is crucial for understanding their biological function and for guiding the design of synthetic analogues. rsc.orgpsu.edu
Microwave-Assisted Synthesis and Green Chemistry Principles in Quinoline Derivatization
In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of quinoline derivatives. ejbps.com Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, offering numerous advantages over conventional heating methods. ejbps.combenthamdirect.com This technique often leads to a dramatic reduction in reaction times, increased product yields, and enhanced atom economy. benthamdirect.com
Microwave irradiation can be applied to various classic quinoline syntheses, significantly improving their efficiency and environmental footprint. nih.gov For instance, the Knoevenagel condensation for the synthesis of quinoline derivatives has been shown to be much more efficient in terms of time and yield under microwave conditions compared to conventional methods. benthamdirect.comresearchgate.net This approach aligns with the principles of green chemistry by minimizing energy consumption and waste generation. rsc.org
The use of environmentally benign solvents, or even solvent-free conditions, further enhances the green credentials of microwave-assisted quinoline synthesis. rsc.org Researchers have successfully employed water as a solvent in microwave-assisted annulation processes to create quinoline scaffolds, achieving excellent yields. nih.gov These methods represent a sustainable and efficient alternative for the synthesis of a wide range of quinoline derivatives. benthamdirect.com
Derivatization and Functionalization Strategies at Key Positions
The functionalization of the quinoline scaffold is a key strategy for modulating its chemical and biological properties. researchgate.net By introducing or modifying functional groups at specific positions, chemists can fine-tune the molecule's activity and explore structure-activity relationships (SAR).
Modification of Methoxy and Methyl Groups for Structure Elucidation and Activity Tuning
The methoxy and methyl groups on the quinoline ring serve as important handles for derivatization. Modification of these groups can significantly impact the biological activity of the resulting compounds. For instance, studies on pyrimido[4,5-c]quinolin-1(2H)-ones have shown that the position and number of methoxy substituents play a crucial role in their anticancer and antimigratory activities. researchgate.net The presence of methoxy groups can enhance the potency of these compounds. researchgate.net
Similarly, the methyl group can influence the properties of quinoline derivatives. The introduction of a methyl group can direct C-H bond activation to specific positions on the quinoline ring, allowing for selective functionalization. acs.org The position of the methyl group can also affect the optical and photochromic properties of polymers containing quinoline azo-dyes. researchgate.net Late-stage modification of drug molecules containing a quinoline scaffold, such as mefloquine, often involves the derivatization of existing functional groups to create analogues with improved properties. nih.gov
Introduction of Diverse Chemical Moieties (e.g., Halogens, Heteroaryl Systems, Alkyl Chains, Aryl Groups)
The introduction of a wide range of chemical moieties onto the quinoline scaffold allows for the exploration of a vast chemical space and the development of derivatives with tailored properties. researchgate.net
Halogens: Halogen atoms can be introduced into the quinoline ring through various methods, including metal-free, regioselective C-H halogenation. rsc.orgrsc.org This allows for the synthesis of halogenated quinolines with high functional group tolerance. rsc.org Halogen migrations, or halogen-dance reactions, can also be utilized to create substituted pyridines and quinolines. clockss.org
Heteroaryl Systems: The fusion or attachment of other heterocyclic rings to the quinoline core can lead to novel compounds with interesting biological activities. researchgate.net For example, pyrazole- and pyridine-based quinoline hybrids have been synthesized and evaluated for their pharmacological properties. frontiersin.org
Alkyl Chains and Aryl Groups: The introduction of alkyl and aryl groups can be achieved through various C-H activation and cross-coupling reactions. researchgate.netrsc.orgorganic-chemistry.org For instance, rhodium-catalyzed C-H alkylation and arylation of quinoline N-oxides have been developed to produce a range of substituted quinolines. rsc.org These modifications are crucial for expanding the structural diversity of quinoline derivatives. researchgate.net
Synthesis of Fused Quinoline Systems from this compound Scaffold
The this compound scaffold can serve as a starting point for the synthesis of more complex, fused quinoline systems. These fused systems are of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products and pharmaceuticals. acs.org
One approach to constructing fused quinoline architectures is through intramolecular cycloaddition reactions. acs.org For example, an iodide-mediated electrochemical [4 + 2] cycloaddition protocol has been developed for the synthesis of lactone- and lactam-fused quinoline frameworks. acs.org This method is atom-economic and environmentally sustainable as it avoids the use of transition metals and chemical oxidants. acs.org
Furthermore, multicomponent reactions offer an efficient route to fused systems. For instance, the acetic acid-mediated multicomponent synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been reported. rsc.org Such strategies provide access to a diverse range of fused quinoline derivatives with potential applications in drug discovery.
Structure Activity Relationship Sar and Rational Molecular Design of 2,4 Dimethoxy 7 Methylquinoline Analogs
Elucidation of Key Pharmacophoric Features within the 2,4-Dimethoxy-7-methylquinoline Framework
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For the quinoline (B57606) scaffold, several key features are consistently identified as critical for interaction with biological targets. nih.govnih.gov
The fundamental pharmacophoric elements of the this compound scaffold can be broken down as follows:
Quinoline Nitrogen (N-1): The nitrogen atom at position 1 is a primary pharmacophoric feature. Its lone pair of electrons makes it a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a target's binding site. At physiological pH, this nitrogen can become protonated, allowing it to form a strong salt bridge with acidic residues like aspartate. nih.gov
Aromatic Ring System: The fused bicyclic aromatic system provides a rigid scaffold that correctly orients the substituents for optimal target interaction. It also engages in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a protein's active site.
Oxygen Atoms (C2 & C4 Methoxy (B1213986) Groups): The oxygen atoms of the methoxy groups at positions 2 and 4 can also act as hydrogen bond acceptors, potentially forming additional stabilizing interactions with the biological target.
Substituent Shape and Volume: The collective volume and three-dimensional shape defined by the methoxy groups at C2 and C4 and the methyl group at C7 create a specific steric profile that dictates how the molecule fits into a binding pocket.
These features are summarized in the table below.
| Feature | Potential Interaction Type | Role in Biological Activity |
| Quinoline Nitrogen | Hydrogen Bond Acceptor, Salt Bridge | Anchoring the molecule in the active site |
| Aromatic Rings | π-π Stacking, Hydrophobic | Scaffold rigidity and binding affinity |
| Methoxy Group Oxygens | Hydrogen Bond Acceptor | Additional binding interactions |
| Methyl Group (C7) | Hydrophobic, Steric | Influencing fit within the binding pocket and lipophilicity |
Impact of Substituent Position and Electronic Properties on Biological Efficacy
The electronic nature of substituents on the quinoline ring and their position significantly modulate biological efficacy. The methoxy groups at C2 and C4 are electron-donating groups, increasing the electron density of the quinoline ring system. The methyl group at C7 is weakly electron-donating. This electronic profile influences the molecule's pKa, reactivity, and ability to participate in key binding interactions.
SAR studies on related 4-aminoquinolines have shown that the substituent at the 7-position is critical for activity. In antimalarial research, for instance, a small, electron-withdrawing group like chlorine or a trifluoromethyl group at C7 is often required for high potency. nih.gov Conversely, analogs with an electron-donating methoxy group at the 7-position (7-OMe-AQs) have been found to be largely inactive against certain strains of Plasmodium falciparum. nih.gov
This suggests that for certain biological targets, the electron-donating methyl group in this compound might be suboptimal compared to an electron-withdrawing group. The table below illustrates how varying the electronic properties of the C7 substituent can impact predicted activity against a hypothetical target where electron-withdrawing properties are favored.
| Compound | C7-Substituent | Electronic Effect | Predicted Relative Activity |
| 2,4-Dimethoxy-7-methyl quinoline | -CH₃ | Weakly Electron-Donating | Baseline |
| 2,4-Dimethoxy-7-chloro quinoline | -Cl | Electron-Withdrawing | Potentially Increased |
| 2,4-Dimethoxy-7-trifluoromethyl quinoline | -CF₃ | Strongly Electron-Withdrawing | Potentially High |
| 2,4-Dimethoxy-7-methoxy quinoline | -OCH₃ | Electron-Donating | Potentially Decreased |
| 2,4-Dimethoxyquinoline | -H | Neutral | Variable |
Role of Lipophilicity and Steric Bulk in Modulating Biological Responses
Lipophilicity (the ability to dissolve in fats or lipids) and steric bulk (the size and shape of the molecule) are critical physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity.
Steric bulk at each position must be compatible with the topology of the target's binding site. A bulky substituent may prevent the molecule from fitting correctly, leading to a loss of activity. In the development of multidrug resistance reversers based on the quinoline scaffold, it was found that the spatial arrangement of hydrophobic moieties was a key determinant of activity. nih.gov This highlights the importance of the three-dimensional structure imparted by substituents.
The following table demonstrates the interplay between steric bulk and lipophilicity by modifying the C7 substituent.
| C7-Substituent | Relative Steric Bulk | Relative Lipophilicity (cLogP) | Potential Impact |
| -H | Very Low | Lower | May lose key hydrophobic contacts, but fits in smaller pockets. |
| -CH₃ (Methyl) | Low | Baseline | Provides a balance of size and hydrophobicity. |
| -C(CH₃)₃ (t-Butyl) | High | Higher | May be too large for the binding pocket; increases non-specific binding. |
| -F (Fluoro) | Very Low | Similar to -H | Minimal steric change but alters electronic properties. |
| -Ph (Phenyl) | High | Higher | Introduces significant bulk and potential for new π-stacking interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline and its derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov
To develop a QSAR model for this compound analogs, a training set of structurally related molecules with known biological activities would be required. For each molecule, a set of numerical descriptors representing various physicochemical properties (e.g., electronic, steric, hydrophobic) is calculated. Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that correlates these descriptors with activity. nih.gov
Key descriptors for a QSAR model of these analogs would likely include:
Electronic Descriptors: Hammett constants (σ), dipole moment, partial atomic charges.
Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es).
Hydrophobic Descriptors: Partition coefficient (logP), clogP.
A resulting QSAR model could be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing and guiding lead optimization. researchgate.net
| Analog | C7-Substituent | logP (Hydrophobicity) | Molar Refractivity (Steric) | Hammett Constant (Electronic) | Predicted Activity (Hypothetical) |
| 1 | -H | 2.50 | 43.5 | 0.00 | 5.8 |
| 2 | -CH₃ | 3.01 | 48.1 | -0.17 | 6.2 |
| 3 | -Cl | 3.21 | 48.6 | +0.23 | 7.1 |
| 4 | -CF₃ | 3.37 | 48.2 | +0.54 | 7.9 |
| 5 | -OCH₃ | 2.48 | 50.3 | -0.27 | 5.5 |
Bioisosteric Replacements and Scaffold Hopping Strategies for Enhanced Potency and Selectivity
Bioisosteric replacement and scaffold hopping are powerful strategies in modern drug design used to improve a lead compound's properties while retaining its desired biological activity. researchgate.net
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.comchem-space.com This can be used to address issues with metabolism, toxicity, or potency. For the this compound scaffold, several bioisosteric replacements could be considered:
Methoxy Group (-OCH₃) Replacement: A methoxy group can sometimes be metabolically liable. It could be replaced by a halogen like fluorine (-F) or chlorine (-Cl) to block metabolism and alter electronic properties. cambridgemedchemconsulting.com Another option is the difluoromethyl group (-OCF₂H).
Methyl Group (-CH₃) Replacement: The C7-methyl group could be replaced by a chlorine atom (-Cl) or a trifluoromethyl group (-CF₃) to probe the effect of electron-withdrawing substituents. nih.gov
Ring Atom Replacement: Replacing the carbon at position 8 with a nitrogen atom would create a naphthyridine ring, altering the electronic distribution and hydrogen bonding capacity of the core.
Scaffold hopping is a more drastic approach where the central quinoline core is replaced entirely with a different, but functionally similar, ring system. nih.govnih.gov This is often done to escape patent space, find novel interactions with the target, or improve ADME properties. nih.gov A common and successful scaffold hop for quinoline is the quinazoline (B50416) scaffold. nih.gov In this case, the nitrogen at N-1 would be retained, but the arrangement of atoms in the rest of the bicyclic system would change. Other potential scaffolds could include 1,7-naphthyridine (B1217170) or isoquinoline. nih.gov This strategy can lead to the discovery of entirely new chemical series with superior drug-like properties. researchgate.net
Biological Activities and Mechanistic Investigations of 2,4 Dimethoxy 7 Methylquinoline and Its Analogs Excluding Clinical Human Data
Antimicrobial Activity
Antibacterial Spectrum and Cellular Targets (In Vitro Studies)
Quinolines, a class of nitrogen-containing heterocyclic compounds, have demonstrated a range of biological activities, including antibacterial properties. researchgate.net Their mechanism of action often involves targeting essential bacterial enzymes. Dihydrofolate reductase (DHFR) is a crucial enzyme in microorganismal synthesis of purines and thymidylate. nih.gov
Research into quinoline (B57606) derivatives has shown their potential as antibacterial agents. For instance, certain alkynyl isoquinoline compounds have displayed potent bactericidal activity against various Gram-positive bacteria, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA) strains. mdpi.com Similarly, novel quinazolin-2,4-dione derivatives have been evaluated for their activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov The antibacterial efficacy of these compounds is often assessed by determining their minimum inhibitory concentrations (MICs), which represent the lowest concentration of a compound that inhibits visible bacterial growth.
While specific data on the antibacterial spectrum and cellular targets of 2,4-dimethoxy-7-methylquinoline is not extensively detailed in the provided search results, the broader class of quinoline analogs exhibits significant antibacterial potential. For example, novel 2-phenyl-quinoline analogs have been synthesized and evaluated for their in vitro antibacterial activity. researchgate.net The general antibacterial action of quinoline derivatives can be attributed to their ability to interfere with critical cellular processes in bacteria.
Below is a table summarizing the antibacterial activity of various quinoline analogs against different bacterial strains.
Antifungal Efficacy and Mechanisms of Action (In Vitro Studies)
The antifungal potential of quinoline derivatives and their analogs has been a subject of investigation. Chalcones, a class of compounds that can be hybridized with quinoline scaffolds, have shown diverse bioactivities, including antifungal effects. eurekaselect.com The introduction of a morpholine heterocycle into the chalcone structure has been explored to enhance potency and bioactivity. eurekaselect.com
Studies on novel morpholinoalkoxychalcones have demonstrated their antifungal activity against various fungal strains. eurekaselect.com The efficacy of these compounds is often determined by their minimum inhibitory concentration (MIC) values. For instance, certain morpholinoalkoxychalcones have shown potential in inhibiting the growth of Aspergillus niger and Candida albicans. eurekaselect.com
The mechanisms underlying the antifungal activity of these compounds are being explored through both in vitro and in silico methods. eurekaselect.comnih.gov In silico studies can help identify potential fungal protein targets. nih.gov For example, investigations into the antifungal agent nitroxoline have suggested that its activity may be due to interactions with enzymes like alkane 1-monooxygenase and methionine aminopeptidase, which are not primary therapeutic targets in humans. nih.gov
While specific mechanistic details for this compound are not available in the provided results, the broader class of quinoline analogs demonstrates promising antifungal properties. For example, a dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, has been found to be active against various Aspergillus and Candida species. nih.gov
The following table summarizes the antifungal activity of different compounds against various fungal species.
Antiproliferative and Anticancer Activity (In Vitro Cell Line Studies)
Inhibition of Cancer Cell Proliferation and Growth Arrest Induction
Quinoline derivatives have emerged as a significant class of compounds with potential anticancer activities. nih.gov Their antiproliferative effects are often investigated in various cancer cell lines. For instance, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have been designed and evaluated for their in vitro anticancer activity. researchgate.net Among these, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) displayed potent cytotoxicity against several tumor cell lines at sub-micromolar concentrations. researchgate.net
The antiproliferative mechanism of these compounds often involves the inhibition of cell growth and the induction of growth arrest. For example, a curcumin-like compound, PQM-214, was found to inhibit the proliferation of adenocarcinoma cells by inducing cell cycle arrest. mdpi.com Similarly, the chalcone derivative 1C has been shown to suppress the viability of both sensitive and cisplatin-resistant ovarian cancer cells. mdpi.com
The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. For instance, a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), showed strong growth inhibitory activity with an IC50 of 0.03 microM in cultured human lung cancer cells (A549). nih.gov
Below is a table summarizing the antiproliferative activity of various compounds on different cancer cell lines.
Mechanisms of Apoptosis Induction (e.g., Mitochondrial Dysfunction, Caspase Activation)
A key mechanism through which anticancer compounds exert their effects is the induction of apoptosis, or programmed cell death. This process can be triggered through various cellular pathways, including the mitochondrial pathway. nih.gov
The mitochondrial pathway of apoptosis involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov An increase in the Bax/Bcl-2 ratio can lead to mitochondrial dysfunction and the release of cytochrome c, which in turn activates caspases. nih.govnih.gov Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. nih.gov
Several quinoline analogs and other compounds have been shown to induce apoptosis through these mechanisms. For example, a novel quinoline derivative was found to trigger apoptosis in MCF-7 cells by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax, leading to the activation of caspase-9. nih.gov Similarly, the natural sesquiterpene nardosinen was shown to induce apoptosis in breast cancer cells via the mitochondrial and caspase pathways, as evidenced by an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspase-6. nih.govresearchgate.net
The chalcone derivative 1C also induces apoptosis in ovarian cancer cells, which is associated with the generation of reactive oxygen species (ROS) and the cleavage of PARP. mdpi.com Janerin, a cytotoxic sesquiterpene lactone, promotes apoptosis in leukemic cells by upregulating Bax, cleaved PARP-1, and cleaved caspase 3, while downregulating Bcl-2. mdpi.com
The following table summarizes the mechanisms of apoptosis induction by various compounds.
Modulation of Cell Cycle Progression (e.g., G2/M Phase Arrest)
In addition to inducing apoptosis, many anticancer compounds inhibit cancer cell proliferation by causing cell cycle arrest at specific phases, thereby preventing the cells from dividing. The G2/M phase of the cell cycle is a common target for such compounds. nih.gov
Several quinoline analogs and other small molecules have been shown to induce G2/M phase arrest. For example, a novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivative, 12e, was found to induce cell cycle arrest in the G2/M phase in HL-60 and H460 cells. researchgate.net This effect is often associated with the modulation of key cell cycle regulatory proteins.
The transition from the G2 to the M phase is controlled by the cyclin B1/CDK1 (CDC2) complex. nih.gov Inhibition of this complex can lead to G2/M arrest. For instance, the stilbenoid BCS induced G2/M phase arrest in human lung cancer cells, which was correlated with the down-regulation of the checkpoint protein cyclin B1. nih.gov Similarly, luteolin was found to promote cell cycle arrest at the G2/M phase in colon cancer cells through the inactivation of cyclin B1/CDC2. nih.gov
Janerin also causes cell cycle arrest at the G2/M phase in leukemic cells by decreasing the levels of the CDK1/Cyclin-B complex. mdpi.com A pterostilbene derivative was also shown to induce G2/M cell-cycle arrest by regulating p21, cyclin B1, and cyclin A2. researchgate.net
The following table provides a summary of compounds that modulate cell cycle progression by inducing G2/M phase arrest.
Inhibition of Tubulin Polymerization and Microtubule Dynamics
While direct studies on this compound are limited, various quinoline and quinazolinone analogs have been identified as potent inhibitors of tubulin polymerization. Microtubules, dynamic polymers of tubulin, are crucial for cell division, making them a key target in cellular biology research. nih.gov Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to cell death. nih.gov
Research into quinoline-based compounds has revealed their potential to interact with the tubulin-microtubule system. For instance, certain 2,4-disubstituted quinoline derivatives have demonstrated significant tubulin polymerization inhibition, with IC50 values in the low micromolar range, comparable to established inhibitors like Combretastatin A-4. ijmphs.com These compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. ijmphs.com The mechanism often involves binding to the colchicine site on β-tubulin, which prevents the assembly of tubulin dimers into microtubules. This disruption of the microtubule network is a key mechanism behind the observed biological activities in preclinical models.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Quinoline Analog 1 | Tubulin Polymerization | 2.54 | ijmphs.com |
| Quinoline Analog 2 | Tubulin Polymerization | 2.09 | ijmphs.com |
| Combretastatin A-4 (Reference) | Tubulin Polymerization | 2.12 | ijmphs.com |
Targeting Specific Enzyme Pathways (e.g., Tyrosine Kinases, PDE10A, Topoisomerase I, HDAC)
Analogs of this compound, particularly those with a dimethoxy-substituted ring system, have been investigated as inhibitors of several critical enzyme pathways.
Tyrosine Kinases: Receptor tyrosine kinases (RTKs) are crucial in cellular signaling pathways that control cell growth, proliferation, and differentiation. nih.gov Dysregulation of RTKs is a hallmark of various diseases. Several quinoline and quinazoline (B50416) derivatives have been developed as potent tyrosine kinase inhibitors. For example, 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of the c-Met tyrosine kinase. nih.gov Modifications to the quinoline scaffold have yielded compounds with significant inhibitory activity against other RTKs, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmdpi.comresearchgate.net One 4-anilinoquinoline-3-carboxamide derivative with a substituted thiophene at the C-6 position showed selective EGFR inhibition with an IC50 value of 0.49 µM. nih.gov
Phosphodiesterase 10A (PDE10A): PDE10A is an enzyme highly expressed in the brain's striatum that degrades cyclic nucleotides (cAMP and cGMP), which are key second messengers in signal transduction. Inhibition of PDE10A has been explored for its potential in neurological research. Structurally related 6,7-dimethoxy-4-pyrrolidylquinazoline derivatives have been discovered as potent and selective inhibitors of PDE10A. figshare.comnih.govresearchgate.netnih.gov These compounds serve as valuable tools for studying the role of the PDE10A pathway in modulating corticostriatal activity. mdpi.com
Topoisomerase I: Topoisomerase I (TOP1) is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. nih.gov Its inhibition can lead to DNA damage and cell death. A novel class of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has been identified as TOP1 inhibitors. nih.govnih.govuniv-poitiers.frscispace.com These compounds are designed to stabilize the TOP1-DNA cleavage complex, preventing the re-ligation of the DNA strand. nih.gov The 6,7-dimethoxy substitution is a key feature, thought to facilitate hydrogen bonding with the Asn722 residue in a binding pocket of the enzyme-DNA complex. nih.gov Certain analogs in this class exhibit potent activity, with moderate TOP1 inhibition compared to the reference compound camptothecin. nih.gov
Histone Methyltransferase (G9a): While the outline mentions HDAC (Histone Deacetylase), available research on dimethoxy-quinoline analogs points more specifically to the inhibition of a different epigenetic modifier, the histone lysine methyltransferase G9a. G9a is responsible for the methylation of histone H3 on lysine 9 (H3K9), a mark associated with gene silencing. Quinoline analogs have been identified as a new scaffold for G9a inhibitors, retaining excellent potency and high selectivity. nih.govresearchgate.netresearchgate.net These inhibitors are typically substrate-competitive. researchgate.net For instance, a quinoline analog was found to be a potent G9a inhibitor with an IC50 of 15 nM. unc.edu
| Compound Class | Enzyme Target | Reported IC50 | Reference |
|---|---|---|---|
| 4-Anilinoquinoline-3-carboxamide analog | EGFR (Tyrosine Kinase) | 0.49 µM | nih.gov |
| 3,6-disubstituted quinoline analog | c-Met (Tyrosine Kinase) | 9.3 nM | nih.gov |
| 6,7-dimethoxy-4-pyrrolidylquinazoline analog | PDE10A | Potent Inhibition Reported | figshare.comnih.gov |
| 4-alkoxy-2-aryl-6,7-dimethoxyquinoline analog | Topoisomerase I | Moderate Inhibition Reported | nih.gov |
| Quinoline analog | G9a (Histone Methyltransferase) | 15 nM | unc.edu |
Antimalarial Activity (In Vitro Parasite Studies)
The quinoline scaffold is the backbone of several historically significant antimalarial drugs, including chloroquine. biointerfaceresearch.comnih.gov Numerous studies have demonstrated the potent in vitro activity of synthetic quinoline derivatives against the malaria parasite, Plasmodium falciparum, including strains resistant to standard therapies. nih.govmdpi.commdpi.com
Research on novel quinoline derivatives has yielded compounds with excellent antimalarial activity. For instance, a series of synthesized quinoline derivatives showed moderate to high activity, with IC50 values against P. falciparum ranging from 0.014 to 5.87 µg/mL. nih.govmdpi.com Specific analogs, such as certain dihydropyrimidine-substituted quinolines and 1,3,4-oxadiazole-bearing quinolines, have demonstrated IC50 values significantly lower than the reference drug chloroquine in in vitro assays. mdpi.com The development of these analogs is driven by the need to overcome the widespread resistance of P. falciparum to existing quinoline-based drugs. mdpi.com
| Compound | Description | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Analog 4b | Dihydropyrimidine-substituted quinoline | 0.014 | mdpi.com |
| Analog 4g | Dihydropyrimidine-substituted quinoline | 0.041 | mdpi.com |
| Analog 12 | 1,3,4-oxadiazole-substituted quinoline | 0.46 | mdpi.com |
| Chloroquine (Reference) | Standard Antimalarial | 0.81 | mdpi.com |
Inhibition of Heme Polymerization and Other Anti-parasitic Mechanisms
A primary mechanism of action for many antimalarial quinolines is the inhibition of heme polymerization. nih.govresearchgate.netjohnshopkins.edu During its lifecycle within red blood cells, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as the malaria pigment). nih.govresearchgate.net
Anti-inflammatory and Immunomodulatory Effects (Non-Human In Vivo and In Vitro Models)
Quinoline derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties in a variety of non-human preclinical models. biointerfaceresearch.comnih.gov These activities have been observed in both in vivo animal models of inflammation and in vitro cell-based assays.
In in vivo studies, synthetic quinoline derivatives have shown the ability to reduce inflammation in models such as xylene-induced ear edema in mice. biointerfaceresearch.comresearchgate.net For example, certain cyclopenta[a]anthracene-quinoline hybrids exhibited potent anti-inflammatory effects, with edema inhibition percentages of up to 68.28%, surpassing that of the reference drug ibuprofen in the same model. researchgate.net Another study using a rat model of methotrexate-induced inflammation found that a novel indolo[2,3-b]quinoline derivative significantly reduced levels of inflammatory mediators and markers of oxidative stress in both lung and liver tissues. nih.gov
Modulation of Cytokine Production (e.g., IFN-γ, IL-4)
The anti-inflammatory effects of quinoline derivatives are linked to their ability to modulate the production of key signaling molecules, including pro-inflammatory cytokines. While specific data on IFN-γ and IL-4 modulation by this compound analogs is not prominent, studies on other quinoline compounds have shown clear effects on other important cytokines.
In one in vitro study, a quinoline derivative was evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages. researchgate.net The compound was found to significantly inhibit the LPS-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. researchgate.net Similarly, in a rat model of methotrexate-induced inflammation, treatment with an indolo[2,3-b]quinoline derivative led to a significant decrease in the levels of interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in lung and liver tissues. nih.gov The production of quinolinic acid, a metabolite of tryptophan, has also been shown to increase in macrophages stimulated with IFN-γ. nih.govnih.gov
Mechanistic Insights into Anti-inflammatory Pathways
The anti-inflammatory activities of quinoline derivatives are often rooted in their ability to inhibit key signaling pathways that regulate the inflammatory response. A central pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govmdpi.com NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. mdpi.comnih.govmdpi.com
Several studies have shown that quinoline compounds can suppress the activation of NF-κB. nih.govnih.govnih.gov For instance, the indolo[2,3-b]quinoline derivative used in the methotrexate-induced inflammation model demonstrated a significant reduction in NF-κB levels. nih.gov By inhibiting the NF-κB pathway, these compounds can effectively downregulate the expression of a cascade of inflammatory mediators, thereby exerting their anti-inflammatory effects. This mechanistic action underscores the potential of the quinoline scaffold as a basis for developing modulators of inflammatory processes. nih.gov
Antitubercular Activity
Quinoline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, particularly in the face of rising drug-resistant strains of Mycobacterium tuberculosis (Mtb). Research has demonstrated that various analogs exhibit potent activity against the Mtb H37Rv strain.
A study combining quinoline and thiosemicarbazide pharmacophores resulted in a series of compounds with significant activity, showing Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 μg/mL against the Mtb H37Rv strain. nih.gov One compound from this series demonstrated a remarkable MIC of 2 μg/mL, suggesting its potential as an inhibitor of the KatG protein in Mtb. nih.gov Further research into quinoline-based hybrids has identified derivatives with promising antitubercular activity, with MIC values recorded at 15.00 µM and 18.27 µM. eurekaselect.com Another investigation into new quinoline derivatives incorporating a camphor nucleus identified a lead compound with an MIC of 9.5 μM against both sensitive and resistant Mtb strains, comparable to the first-line drug ethambutol. benthamdirect.com Additionally, quinolidene-rhodanine conjugates have shown potent activity, with MIC values between 1.66–9.57 µg/mL against M. tuberculosis H37Ra and Mycobacterium bovis BCG. nih.gov
Table 1: Antitubercular Activity of Selected Quinoline Analogs
| Compound Type | Target Strain | MIC Value | Reference |
|---|---|---|---|
| Quinoline-thiosemicarbazide Hybrid | M. tuberculosis H37Rv | 2 μg/mL | nih.gov |
| Quinoline Hybrid | M. tuberculosis | 15.00 µM | eurekaselect.com |
| Quinoline-Camphor Derivative | M. tuberculosis | 9.5 μM | benthamdirect.com |
| Quinolidene-rhodanine Conjugate | M. tuberculosis H37Ra | 1.66–9.57 µg/mL | nih.gov |
| Quinoline-pyrimidine Motif | M. tuberculosis H37Rv | 0.20 mg/mL | researchgate.net |
Other Investigated Biological Activities (In Vitro/Non-Human In Vivo)
Beyond their antimycobacterial properties, quinoline analogs have been investigated for a wide array of other biological effects.
The antioxidant potential of quinoline derivatives has been evaluated through various in vitro assays. These compounds have demonstrated the ability to scavenge free radicals, which are implicated in numerous disease processes. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to determine this activity.
Studies on newly synthesized quinoline hybrids revealed significant antioxidant activities, with IC50 values (the concentration required to scavenge 50% of free radicals) ranging from 73.47 to 123.46 µM. eurekaselect.com Other research on 2-substituted-8-hydroxyquinoline derivatives showed that certain analogs exhibited superior activity in scavenging DPPH and O2 free radicals. nih.gov The antioxidant effect is often linked to the structural characteristics of the derivatives; for instance, some quinoline compounds have shown a significant reduction in DPPH radicals, with one derivative demonstrating particularly high scavenging activity at a 0.2 mM concentration. researchgate.net
Table 2: In Vitro Antioxidant Activity of Quinoline Derivatives
| Assay Method | Compound Type | Result (IC50 / % Inhibition) | Reference |
|---|---|---|---|
| DPPH | Quinoline Hybrids | IC50: 73.47-123.46 µM | eurekaselect.com |
| ABTS | Quinazolinthione Derivatives | High Activity | mdpi.com |
| DPPH | Quinoline Derivatives (1g) | High scavenging at 0.2 mM | researchgate.net |
| DPPH | 2-substituted-8-hydroxyquinoline | Superior scavenging activity | nih.gov |
The broad biological profile of quinolines includes potential antiviral applications. Analogs have been tested against several viruses, demonstrating inhibitory effects on viral replication and entry.
Specifically, quinoline analogues have been identified as potent agents against Enterovirus D68 (EV-D68), a virus that can cause severe respiratory illness. nyu.edu Through rational design, novel quinoline compounds targeting the viral protein VP1 were developed, with one exhibiting potent antiviral activity with a half-maximal effective concentration (EC50) value between 0.05 to 0.10 μM against various EV-D68 strains. acs.org Structure-activity relationship studies of other quinoline analogs identified compounds with significantly improved potency (EC50 < 1 μM) and a high selectivity index against five different strains of EV-D68. nih.gov
Furthermore, derivatives of the quinoline-based antimalarial drug amodiaquine have been investigated for their efficacy against the Ebola virus (EBOV). researchgate.net In vitro studies found that amodiaquine inhibited EBOV infection with a 50% inhibitory concentration (IC50) of 2.13 μM. nih.gov Subsequent synthesis and testing of amodiaquine derivatives led to the discovery of compounds with even greater potency; for example, compounds 7, 18, 23, and 28 showed IC50s of 0.73, 0.64, 0.29, and 0.72 μM, respectively, against EBOV. nih.gov These potent derivatives were found to block the entry of the Ebola virus into host cells. nih.gov
Table 3: Antiviral Activity of Selected Quinoline Analogs
| Virus | Compound Type | Activity (EC50 / IC50) | Reference |
|---|---|---|---|
| Enterovirus D68 (EV-D68) | Quinoline Analogue (19) | EC50: 0.05 - 0.10 μM | acs.org |
| Enterovirus D68 (EV-D68) | Quinoline Analogue (10a, 12a, 12c) | EC50: < 1 μM | nih.gov |
| Ebola Virus (EBOV) | Amodiaquine | IC50: 2.13 μM | nih.gov |
| Ebola Virus (EBOV) | Amodiaquine Derivative (23) | IC50: 0.29 μM | nih.gov |
Leishmaniasis is a parasitic disease for which new, safer, and more effective treatments are needed. Quinoline-based structures have been a source of molecules with promising antileishmanial activity. Various derivatives have been synthesized and evaluated in vitro against different Leishmania species.
Studies on 2-substituted quinolines have led to an optimized compound exhibiting an in vitro IC50 value of 0.2 µM against Leishmania donovani with a high selectivity index. nih.gov A new nitrilquinoline analog showed an IC50 of 2.4 µM against intramacrophage amastigotes of L. donovani. researchgate.net Other research on 3, 6, and 8-aminoquinoline substituted compounds identified seven analogs with significant antileishmanial activity against the promastigote form of L. donovani. researchgate.net In studies against Leishmania martiniquensis, 8-hydroxyquinoline demonstrated IC50 values of 1.60 µg/mL and 1.56 µg/mL against promastigotes and intracellular amastigotes, respectively. peerj.com While some synthesized quinazolinone derivatives showed poor growth inhibition, others suggested that structural redesign could lead to more potent agents. nih.gov
Table 4: In Vitro Antileishmanial Activity of Quinoline Derivatives
| Leishmania Species | Compound Type | Activity (IC50) | Reference |
|---|---|---|---|
| L. donovani | 2-substituted quinoline | 0.2 µM | nih.gov |
| L. donovani (amastigotes) | Nitrilquinoline | 2.4 µM | researchgate.net |
| L. martiniquensis (promastigotes) | 8-hydroxyquinoline | 1.60 µg/mL | peerj.com |
| L. martiniquensis (amastigotes) | 8-hydroxyquinoline | 1.56 µg/mL | peerj.com |
The neuroprotective potential of quinoline derivatives has been explored in the context of neurodegenerative and neurological disorders.
In Alzheimer's disease research, a key target is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down essential neurotransmitters. Numerous quinoline derivatives have shown potent inhibitory effects on these enzymes. One study on functionalized quinolinones identified a compound (QN8) as a potent and selective non-competitive inhibitor of human recombinant AChE, with an IC50 of 0.29 µM. mdpi.comresearchgate.net Another class of quinoline-thiosemicarbazone derivatives was found to be highly selective for AChE, with one compound showing an IC50 of 0.12 µM, which is more potent than the reference drug galantamine. Molecular modeling studies suggest that the quinoline scaffold can bind effectively to the active site of AChE. nih.govnih.gov
Quinoline and quinazolinone scaffolds have also been investigated for anticonvulsant activity. mdpi.comresearchgate.net A series of 1,2,4-triazolo[4,3-a]quinoline derivatives were evaluated in mouse models, with one compound, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, showing a strong anticonvulsant effect with a median effective dose (ED50) of 27.4 mg/kg in the maximal electroshock (MES) test and 22.0 mg/kg in the subcutaneous pentylenetetrazol (scPTZ) test. nih.gov Other studies have identified 7-alkoxyl-4,5-dihydro- nih.govnih.govacs.orgtriazolo[4,3-a]quinoline derivatives with potent activity, including one with an ED50 of 6.7 mg/kg in the scPTZ test. researchgate.net These findings highlight the potential of these scaffolds in developing new antiepileptic agents. nih.gov
Table 5: Neuroactive Properties of Quinoline Derivatives
| Biological Target/Model | Compound Type | Activity (IC50 / ED50) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Quinolinone (QN8) | IC50: 0.29 µM | mdpi.comresearchgate.net |
| Acetylcholinesterase (AChE) | Quinoline-thiosemicarbazone | IC50: 0.12 µM | |
| Anticonvulsant (MES test) | 1,2,4-triazolo[4,3-a]quinoline | ED50: 27.4 mg/kg | nih.gov |
| Anticonvulsant (scPTZ test) | 1,2,4-triazolo[4,3-a]quinoline | ED50: 22.0 mg/kg | nih.gov |
| Anticonvulsant (scPTZ test) | 7-alkoxyl derivative | ED50: 6.7 mg/kg | researchgate.net |
The therapeutic potential of quinoline derivatives extends to pain management and rare neurodegenerative conditions like prion diseases.
Antinociceptive properties, or the ability to block the detection of painful stimuli, have been observed in quinoline compounds. In a formalin-induced nociception model in mice, a quinoline derivative demonstrated an inhibitory effect on licking time in both the first and second phases of the test, indicating both central and peripheral analgesic action. nih.gov A series of 5-amino (N-substituted carboxamide) quinoline derivatives were synthesized and tested for antinociceptive activity via inhibition of the TRPV1 receptor, a key pain detector. Several derivatives showed good percentage inhibition in the acetic acid-induced writhing test in rats. ijper.org
In the context of prion diseases, which are fatal neurodegenerative disorders, quinoline-based compounds have shown the ability to inhibit the formation of the pathogenic misfolded prion protein (PrPSc). researchgate.net Screening of a library of quinoline derivatives in a persistently prion-infected cell line (ScN2a) identified several compounds with antiprion activity in the nanomolar range. nih.govacs.org The most active molecule from this screen had a half-effective concentration (EC50) for antiprion activity of 50 nM. acs.org Structure-activity relationship studies have helped to delineate the chemical features required for maximal antiprion potency. acs.org
Table 6: Antinociceptive and Anti-prion Activity of Quinoline Derivatives
| Activity | Model / Assay | Compound Type | Result | Reference |
|---|---|---|---|---|
| Antinociceptive | Formalin test (mice) | Quinoline derivative (a) | Inhibition of licking time | nih.gov |
| Antinociceptive | Acetic acid writhing (rats) | 5-amino carboxamide quinoline (2q) | 43.90% inhibition | ijper.org |
| Anti-prion | ScN2a cell assay | Sulfonamide quinoline (42) | EC50: 50 nM | acs.org |
| Anti-prion | ScN2a cell assay | Amide quinoline | EC50: 75 nM to >1 µM | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Mechanistic Studies
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2,4-Dimethoxy-7-methylquinoline. It provides precise information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment of the molecular structure.
Detailed ¹H and ¹³C NMR spectral studies have been conducted on this compound. acs.org The assignments were confirmed through comparative analysis with related quinoline (B57606) derivatives. acs.org
¹H NMR Findings: The proton NMR spectrum provides a characteristic fingerprint of the molecule. The aromatic protons on the quinoline core appear in distinct regions, with their chemical shifts and coupling patterns dictated by the electronic effects of the methoxy (B1213986) groups and the methyl substituent. The protons of the two methoxy groups and the 7-methyl group appear as sharp singlets in the upfield region of the spectrum.
Interactive Table: ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Chemical Shift (ppm) |
|---|---|
| H-3 | 6.08 |
| H-5 | 7.71 |
| H-6 | 7.02 |
| H-8 | 7.23 |
| 7-Me | 2.44 |
| 2-OMe | 4.02 |
| 4-OMe | 3.92 |
Data sourced from a study by Osborne et al. (1992). acs.org
¹³C NMR Findings: The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each carbon atom in the molecule. The carbon atoms of the methoxy and methyl groups are readily identified by their upfield shifts. The aromatic and heterocyclic carbons are found in the downfield region, with the carbons directly attached to the oxygen atoms (C-2 and C-4) showing the largest downfield shifts due to the deshielding effect of the electronegative oxygen.
Interactive Table: ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-2 | 163.6 |
| C-3 | 90.1 |
| C-4 | 167.3 |
| C-4a | 114.2 |
| C-5 | 120.7 |
| C-6 | 124.6 |
| C-7 | 142.1 |
| C-8 | 117.8 |
| C-8a | 148.0 |
| 7-Me | 21.8 |
| 2-OMe | 53.2 |
| 4-OMe | 55.4 |
Data sourced from a study by Osborne et al. (1992). acs.org
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For a molecule like this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the quinoline ring system and the specific orientation of the methoxy and methyl substituents relative to the ring. nih.govresearchgate.net
While the principles of X-ray crystallography are well-established for quinoline derivatives, specific experimental crystal structure data for this compound itself are not available in the cited literature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. For this compound (C₁₂H₁₃NO₂), HRMS would confirm the exact mass, distinguishing it from other isomers or compounds with the same nominal mass.
Furthermore, by analyzing the fragmentation patterns under ionization, HRMS provides valuable clues about the molecule's structure. The fragmentation of related quinoline compounds often involves characteristic losses of substituents like methyl (–15 Da) or methoxy (–31 Da) groups, helping to confirm the identity and structure of the parent compound. Although HRMS is a standard characterization technique for newly synthesized compounds, specific high-resolution mass spectrometry data and fragmentation analysis for this compound have not been detailed in the referenced search results.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands.
Key expected vibrational frequencies include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. researchgate.net
Aliphatic C-H stretching: From the methyl and methoxy groups, usually found in the 2850-3000 cm⁻¹ region. malariaworld.org
C=C and C=N stretching: Associated with the quinoline aromatic ring, these vibrations produce a series of bands in the 1450-1620 cm⁻¹ region. malariaworld.org
C-O-C stretching: The asymmetric and symmetric stretches of the two methoxy groups would result in strong absorptions, typically in the 1050-1250 cm⁻¹ range. researchgate.net
While theoretical and experimental FT-IR spectra have been reported for many quinoline derivatives, allowing for detailed vibrational mode assignments, a specific, experimentally-recorded FT-IR spectrum for this compound is not provided in the available search results. researchgate.netresearchgate.netnih.gov
UV-Visible Spectroscopy for Electronic Structure and Transition Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Conjugated aromatic systems like quinoline exhibit characteristic absorption bands in the UV-Vis region, corresponding primarily to π → π* transitions. The positions and intensities of these absorption maxima (λmax) are sensitive to the molecular structure and substitution pattern. nih.gov
For this compound, the extended π-system of the quinoline core is expected to result in strong absorptions. The methoxy and methyl groups, acting as auxochromes, can modulate the energy of these transitions, typically causing a shift in the absorption maxima compared to the unsubstituted quinoline parent molecule. malariaworld.org Studies on related compounds often use UV-Vis spectroscopy to determine physicochemical properties like pKa values. nih.gov However, the specific UV-Vis absorption spectrum and an analysis of the electronic transitions for this compound are not detailed in the referenced literature.
Computational Chemistry and in Silico Approaches for 2,4 Dimethoxy 7 Methylquinoline Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as 2,4-dimethoxy-7-methylquinoline, and a biological target, typically a protein or enzyme. The process involves preparing the 3D structures of both the ligand and the receptor and using a scoring function to estimate the strength of the interaction.
A literature search for molecular docking studies specifically involving this compound did not yield any specific results. Such a study would typically report the binding energies (e.g., in kcal/mol) against various protein targets and detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other molecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Protein-Ligand Stability
Molecular dynamics simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. For this compound, an MD simulation would be used to study the stability of its potential complex with a protein target, as identified through molecular docking. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
No specific MD simulation studies for this compound have been found in the reviewed literature. Research on other quinazoline (B50416) derivatives has utilized MD simulations of up to 200 nanoseconds to confirm the stability of docked complexes and understand the nuanced molecular interactions. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. Molecular Electrostatic Potential (MEP) maps generated through DFT can reveal the charge distribution and sites susceptible to electrophilic or nucleophilic attack.
While DFT has been applied to various methylquinolines and dimethoxy-quinoline derivatives to analyze their structural and electronic properties, no specific DFT studies for this compound are available. rsc.orgscienceopen.comnih.gov Such an analysis would provide valuable data on the molecule's stability, reactivity, and potential interaction sites.
Computational Prediction of Biological Targets and Pathways
In silico target prediction tools utilize algorithms based on ligand similarity, machine learning, or pharmacophore modeling to predict the likely biological targets of a small molecule. These methods compare the structure of a query molecule like this compound against databases of known bioactive compounds to generate a ranked list of potential protein targets. This approach helps in hypothesizing the mechanism of action for new or uncharacterized compounds.
A search for predicted biological targets for this compound using established chemogenomic and machine learning models did not yield specific published data. Target prediction models are often validated through cross-validation techniques and by testing against external datasets, with performance measured by the enrichment of known targets in the top predictions. nih.gov
In Silico Pharmacokinetic Property Assessment (ADME Prediction for Rational Design)
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining the drug-likeness of a compound. In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities early in the drug discovery process. Key predicted parameters often include human intestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes.
There is no available literature containing a specific in silico ADME assessment for this compound. For other novel compounds, researchers routinely use computational tools to predict properties like drug-likeness based on rules such as Lipinski's rule of five and to estimate various pharmacokinetic and toxicity endpoints. nih.gov
Emerging Research Directions and Potential Academic Applications of 2,4 Dimethoxy 7 Methylquinoline
Exploration in Functional Materials Science and Photophysical Applications
The application of quinoline (B57606) derivatives in functional materials, particularly for their optical properties, is a growing field of research. These compounds are known to exhibit significant fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs), molecular probes, and chemosensors.
Currently, the specific photophysical properties of 2,4-Dimethoxy-7-methylquinoline have not been extensively documented in scientific literature, representing a significant gap and an opportunity for new research. However, studies on closely related dimethoxy-substituted quinolines and quinolones provide a strong basis to predict its potential. For instance, research on 6,7-dimethoxy-2-oxoquinoline-3,4-dicarbonitriles has shown that dimethoxy substitution significantly influences fluorescence, leading to long-wavelength emission spectra (up to 520 nm) and high quantum yields (up to 0.46). cas.org The position of the methoxy (B1213986) groups has a distinct effect on the fluorescence wavelength, quantum yield, and Stokes shift. cas.org Another study described the synthesis of novel quinoline derivatives that emit green/blue light, with one compound exhibiting a high quantum yield of 0.78 and an average fluorescence lifetime of 6.20 ns. nih.gov
These findings suggest that this compound likely possesses unique luminescent properties. The combination of the electron-donating methoxy groups and the methyl group on the benzenoid ring could modulate the electronic transitions within the molecule, potentially leading to desirable fluorescence characteristics. Future research should focus on characterizing its absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvents to assess its suitability for applications such as:
Organic Light-Emitting Diodes (OLEDs): As an emissive layer or host material.
Fluorescent Probes: For the detection of metal ions or other analytes.
Dyes and Pigments: For specialized imaging applications.
Development as Chemical Probes for Biological Systems and Molecular Imaging (non-clinical)
Chemical probes are essential small-molecule tools for studying protein function and biological pathways in a non-clinical setting. The quinoline scaffold is a common feature in many such probes due to its rigid structure and ability to be functionalized for specific biological targets.
While this compound has not yet been specifically developed as a chemical probe, its structure holds promise for this application. The development of potent and selective inhibitors based on related quinoline cores highlights the potential of this chemical class. For example, derivatives of 2,4-diamino-6,7-dimethoxyquinoline have been identified as potent and selective inhibitors of the G9a/GLP methyltransferase, an important epigenetic target. nih.gov In these analogues, the dimethoxy groups on the benzenoid ring were found to be crucial for potent activity. nih.gov
This suggests that the 2,4-dimethoxy substitution pattern on a quinoline core could be a valuable starting point for designing new probes. The 7-methyl group provides an additional site for chemical modification, allowing for the attachment of linkers, reporter tags, or other functionalities to modulate solubility, cell permeability, and target engagement. Potential research directions include:
Scaffold for Kinase Inhibitors: The quinoline core is present in numerous kinase inhibitors; this compound could serve as a novel scaffold for targeting specific kinases.
Probes for Epigenetic Targets: Following the example of G9a inhibitors, this compound could be modified to target other histone-modifying enzymes. nih.gov
Fluorescent Imaging Agents: If the compound proves to be fluorescent as hypothesized, it could be developed into a probe for molecular imaging in cellular systems without the need for an additional fluorophore.
New Synthetic Methodologies and Catalytic Systems for Quinoline Derivatives
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. The pursuit of more efficient, sustainable, and versatile synthetic routes is an ongoing effort. Research into new methodologies for synthesizing this compound would fall within this broader context.
Although a specific, optimized synthesis for this compound is not prominently reported, its synthesis can be envisioned through established quinoline formation reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
| Synthetic Method | Description | Key Reactants | Catalyst/Conditions |
| Doebner Reaction | A classic method for forming quinoline-4-carboxylic acids, which can be subsequently decarboxylated or modified. | Aromatic amine, an aldehyde, and pyruvic acid. | Typically reflux in ethanol. |
| Combes Quinoline Synthesis | The reaction of an aniline (B41778) with a β-diketone. | Aniline, β-diketone. | Strong acid (e.g., sulfuric acid). |
| Conrad-Limpach-Knorr Synthesis | Reaction of anilines with β-ketoesters. Can yield 4-hydroxyquinolines (quinolones) or 2-hydroxyquinolines depending on reaction temperature. | Aniline, β-ketoester. | Acid or base catalysis; thermal conditions. |
| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. | 2-aminoaryl ketone/aldehyde, compound with -CH2-CO- group. | Base or acid catalysis. |
| Cyclization of Enaminones | Enaminones derived from anilines can be cyclized to form quinolines. | (Z)-3-((3,4-dimethoxyphenyl)amino)-1,3-diphenylprop-2-en-1-one. | Polyphosphoric acid, heat. nih.gov |
| Modern Catalytic Systems | Recent advances utilize transition metal catalysts for dehydrogenative coupling or annulation reactions, offering high efficiency and functional group tolerance. | Amino alcohols, ketones, anilines, etc. | Catalysts based on Pd, Fe, Mn, Co, Ni, Ir. |
For this compound, a plausible route would involve the cyclization of a precursor derived from 3-methoxytoluidine. Furthermore, 2,4-dimethoxyquinolines are known synthetic intermediates. For example, they have been used in the synthesis of the quinoline alkaloid atanine (B3038076) through selective demethylation. This highlights their role as versatile building blocks for accessing other functionalized quinoline derivatives.
Multifunctional Quinoline Hybrid Compounds and Conjugates
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single molecule with multiple biological activities. nih.gov This approach can lead to compounds with improved efficacy, reduced side effects, or the ability to overcome drug resistance. The quinoline nucleus is a popular scaffold for creating such hybrid molecules. nih.govrsc.org
There are no published examples of hybrid compounds derived specifically from this compound. However, its structure makes it an excellent candidate for this purpose. The methoxy groups and the methyl group can be chemically modified to attach other bioactive moieties. For instance, demethylation of a methoxy group would yield a hydroxyl group, providing a reactive handle for ester or ether linkages.
Examples of quinoline-based hybrids include:
Quinoline-Pyrazoline Hybrids: These have been synthesized and evaluated for antiproliferative and antifungal activities. rsc.org
Quinoline-Naphthoquinone Hybrids: Investigated as potential antineoplastic agents. nih.gov
Quinoline-Sulfonamide Conjugates: Developed as multifunctional agents for potential Alzheimer's disease treatment.
Future research could explore the synthesis of hybrids incorporating the this compound scaffold with other pharmacophores to target complex diseases like cancer or neurodegenerative disorders. The specific substitution pattern of this quinoline could offer unique structural and electronic properties to the resulting hybrid compound.
Mechanistic Investigations at the Molecular and Cellular Level in Non-Human Models
Understanding the mechanism of action of a compound at the molecular and cellular level is crucial for its development in any application. For this compound, this area remains unexplored. Mechanistic studies would aim to identify its biological targets and elucidate the pathways it modulates.
Drawing from studies on related structures, several investigational approaches could be applied:
In Silico Studies: Computational methods like molecular docking could predict potential binding interactions with various biological targets, such as enzyme active sites or receptor pockets. For example, docking studies were used to predict the binding affinity of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones with the main protease of SARS-CoV-2. nih.gov
Enzymatic Assays: If a target is predicted or hypothesized, in vitro enzymatic assays can be used to determine inhibitory activity (e.g., IC50 values). This was done for 2,4-diamino-6,7-dimethoxyquinoline derivatives against the G9a enzyme. nih.gov
Cell-Based Assays: The effect of the compound on cellular processes such as proliferation, apoptosis, or cell cycle can be investigated in various cell lines (e.g., cancer cell lines or non-human model cell lines).
Biophysical Techniques: Methods like X-ray crystallography could be used to determine the precise binding mode of the compound to its target protein, providing detailed structural information that is invaluable for further optimization. nih.gov
These investigations would be foundational in defining the biological activity of this compound and guiding its future development as a potential therapeutic agent or research tool.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2,4-Dimethoxy-7-methylquinoline, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation of substituted acetophenones with appropriate reagents. For example, 7-methoxy-4-methylquinoline derivatives can be synthesized using 2-amino-4-methoxy acetophenone and succinic anhydride under reflux conditions, followed by methylation . Optimizing solvent choice (e.g., ethanol or methanol) and reaction time (6–12 hours under reflux) improves yield. Catalytic methods, such as palladium-mediated cross-coupling (e.g., using [PdCl₂(dcpf)] with K₃PO₄ in dioxane), may enhance regioselectivity for methoxy and methyl substitutions .
Q. How can researchers confirm the structural integrity and purity of synthesized this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify methoxy (-OCH₃), methyl (-CH₃), and quinoline aromatic proton signals. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., C₁₂H₁₃NO₂, MW 203.24) via ESI-MS or GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. For instance:
- Structural Modifications : Adding electron-withdrawing groups (e.g., -Cl at position 6) may enhance antimicrobial activity, while bulky substituents (e.g., phthalimidoalkyl chains) alter receptor binding .
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HeLa for cytotoxicity) and controls. Cross-validate results with orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerases or kinases, explaining activity differences .
Q. What strategies optimize the reaction yield of this compound under varying conditions?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., [PdCl₂(dcpf)]) for Suzuki-Miyaura couplings to introduce aryl/alkyl groups at specific positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while protic solvents (e.g., ethanol) favor cyclization .
- Temperature Gradients : Use microwave-assisted synthesis (100–150°C) to reduce reaction time from hours to minutes .
Q. How can researchers design this compound derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity Adjustments : Introduce fluorine atoms (e.g., at position 8) to enhance blood-brain barrier penetration, as seen in fluoroquinoline analogs .
- Prodrug Strategies : Synthesize ester prodrugs (e.g., methyl carboxylates) to improve oral bioavailability, followed by enzymatic hydrolysis in vivo .
- Metabolic Stability : Replace labile methoxy groups with bioisosteres like trifluoromethoxy (-OCF₃) to reduce CYP450-mediated degradation .
Data Analysis & Experimental Design
Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices (using Gaussian 16) to identify electrophilic/nucleophilic sites. For example, position 4 is more reactive than position 2 due to electron-donating methoxy groups .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states in substitutions (e.g., using GROMACS) to predict regioselectivity .
Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations confirm methoxy group attachment to the quinoline ring .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as done for similar compounds like 4-chloro-7-methoxy-2-methylquinoline (CCDC deposition recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
